molecular formula C8H14O3 B13570899 (S)-3-Cyclopentyl-3-hydroxypropanoic acid

(S)-3-Cyclopentyl-3-hydroxypropanoic acid

Cat. No.: B13570899
M. Wt: 158.19 g/mol
InChI Key: YMFXMBXXJUVSGH-ZETCQYMHSA-N
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Description

(S)-3-Cyclopentyl-3-hydroxypropanoic acid is an organic compound with a cyclopentyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopentyl-3-hydroxypropanoic acid typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group to the propanoic acid backbone.

One common method involves the reaction of cyclopentyl bromide with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide.

    Solvent: Ethanol or tetrahydrofuran (THF).

    Temperature: Reflux conditions for optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or catalytic methods to enhance efficiency and yield. These methods often utilize:

    Catalysts: Transition metal catalysts like palladium or nickel.

    Reactors: Continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopentyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, THF.

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions.

Major Products

    Oxidation: Cyclopentyl ketones or carboxylic acids.

    Reduction: Cyclopentyl alcohols or alkanes.

    Substitution: Cyclopentyl derivatives with various functional groups.

Scientific Research Applications

(S)-3-Cyclopentyl-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, receptors in the central nervous system.

    Pathways: Modulation of enzyme activity, alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Similar structure but lacks the hydroxyl group.

    Cyclopentylmethanol: Contains a hydroxyl group but differs in the position of the functional group.

    Cyclopentylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(S)-3-Cyclopentyl-3-hydroxypropanoic acid is unique due to its specific combination of a cyclopentyl group and a hydroxyl group on the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(3S)-3-cyclopentyl-3-hydroxypropanoic acid

InChI

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1

InChI Key

YMFXMBXXJUVSGH-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)O)O

Canonical SMILES

C1CCC(C1)C(CC(=O)O)O

Origin of Product

United States

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